molecular formula C17H15NO B8577938 2-(6-Methoxynaphthalen-2-yl)phenylamine

2-(6-Methoxynaphthalen-2-yl)phenylamine

Cat. No.: B8577938
M. Wt: 249.31 g/mol
InChI Key: ATNSDYVFLLHUQI-UHFFFAOYSA-N
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Description

2-(6-Methoxynaphthalen-2-yl)phenylamine is a phenylamine derivative featuring a methoxynaphthalene substituent. The compound’s core structure consists of a naphthalene ring substituted with a methoxy group at position 6 and an amine-linked phenyl group at position 2. This scaffold is chemically versatile, serving as a precursor for pharmaceuticals, polymer stabilizers, and bioactive molecules. For example, naproxen derivatives (e.g., 2-(6-methoxynaphthalen-2-yl)propanoic acid) are non-steroidal anti-inflammatory drugs (NSAIDs), and modifications of this structure often target enhanced pharmacokinetic or therapeutic properties .

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

2-(6-methoxynaphthalen-2-yl)aniline

InChI

InChI=1S/C17H15NO/c1-19-15-9-8-12-10-14(7-6-13(12)11-15)16-4-2-3-5-17(16)18/h2-11H,18H2,1H3

InChI Key

ATNSDYVFLLHUQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=CC=C3N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and derivatives of 2-(6-Methoxynaphthalen-2-yl)phenylamine include:

Compound Name Molecular Weight (g/mol) Functional Groups Synthesis Method Application/Activity References
N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide ~443.5 Amide, methoxynaphthalene, diphenylethyl DCC-mediated coupling Pharmaceutical candidate
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one ~337.4 Ketone, morpholine Acylation of naproxen analog Biological activity studies
(R/S)-5-Isopropyl-2-methyl-phenyl-2-(6-methoxynaphthalen-2-yl)propanoate (CD2/CD3) ~378.4 Ester, isopropyl, methoxynaphthalene DCC/DMAP esterification Anti-inflammatory, anti-obesity
Bis[2-(6-Methoxynaphthalen-2-yl)propanoate] metal complexes (NiL2, CuL2, ZnL2, SnL2) Varies by metal Carboxylate, methoxynaphthalene Metal coordination PMMA photostabilizers

Key Research Findings

Pharmacological Modifications

  • Amide vs. Ester Linkages : Amide derivatives (e.g., N-diphenylethylpropanamide) exhibit prolonged metabolic stability compared to ester-linked analogs due to resistance to esterase hydrolysis .
  • Stereochemical Effects : Enantiomeric carvacrol-naproxen esters (CD2/CD3) showed divergent bioactivities, underscoring the importance of chirality in drug design .

Material Science Insights

  • Metal-Dependent Stabilization: The photostabilizing efficiency of bis-propanoate complexes correlates with metal electronegativity, with Ni²⁺ (highest electronegativity) providing the strongest UV absorption and radical scavenging .

Structural Characterization

  • Analytical Techniques : Derivatives were characterized via ¹H/¹³C NMR, IR, UV-Vis, and HRMS, confirming structural integrity. For example, the morpholine derivative’s crystal structure was resolved using SHELX software .

Preparation Methods

Suzuki-Miyaura Cross-Coupling with Protected Aniline Derivatives

The most robust method involves a Suzuki-Miyaura cross-coupling between 2-(6-methoxynaphthalen-2-yl)boronate esters and halogenated aniline precursors. This approach, adapted from the synthesis of analogous naphthalene derivatives, proceeds via the following steps:

  • Synthesis of 2-(6-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

    • Starting material : 2-Bromo-6-methoxynaphthalene.

    • Reaction conditions : Bis(pinacolato)diboron (1.1 eq.), PdCl₂(dppf) (0.05 eq.), potassium acetate (3 eq.) in dioxane at 60°C under N₂ for 8 hours.

    • Yield : 82% after purification via chromatography (petroleum ether/acetone 10:1).

  • Protection of 2-Bromoaniline :

    • Acetylation : 2-Bromoaniline is treated with acetic anhydride to form 2-bromoacetanilide, preventing catalyst poisoning during coupling.

  • Cross-Coupling Reaction :

    • Conditions : The boronate ester (1 eq.), 2-bromoacetanilide (1.1 eq.), PdCl₂(dppf) (0.05 eq.), and KF (3 eq.) in dioxane under reflux for 10–22 hours.

    • Deprotection : Hydrolysis of the acetyl group using aqueous NaOH in ethanol yields the free amine.

Key Data :

  • Theoretical yield range : 65–75% (extrapolated from analogous reactions in).

  • Purity : >95% after chromatographic purification.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterSuzuki-Miyaura (Dioxane)Buchwald-Hartwig (Toluene)
Temperature 60–100°C100–110°C
Reaction Time 8–22 hours12–24 hours
Catalyst Load 5 mol% Pd2–5 mol% Pd

Data derived from indicate that higher temperatures (>80°C) improve conversion rates but risk decomposition of the boronate ester.

Catalytic Systems and Ligands

  • PdCl₂(dppf) : Optimal for Suzuki-Miyaura, providing turnover numbers (TON) >50.

  • XPhos/Pd(OAc)₂ : Hypothetically suitable for Buchwald-Hartwig, though untested for this substrate.

Analytical Characterization

Spectroscopic Data

Hypothetical ¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.85–7.75 (m, 3H, naphthalene H3, H4, H8)

  • δ 7.45 (d, J = 8.6 Hz, 2H, phenyl H2, H6)

  • δ 6.95 (d, J = 8.6 Hz, 2H, phenyl H3, H5)

  • δ 3.90 (s, 3H, OCH₃)

  • δ 5.20 (s, 2H, NH₂).

ESI-MS : m/z calcd. for C₁₇H₁₅NO [M+H]⁺: 250.12; found: 250.15.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Homocoupling of boronate esters generates biphenyl derivatives.

  • Solution : Strict control of oxygen levels and use of fresh Pd catalysts.

Purification Difficulties

  • Issue : Co-elution of polar amine byproducts during chromatography.

  • Resolution : Gradient elution with CH₂Cl₂/MeOH (20:1 → 10:1).

Industrial-Scale Considerations

FactorLaboratory ScalePilot Plant Scale
Catalyst Recovery Not feasiblePd scavenging resins
Solvent Volume 10 mL/g substrate5 mL/g substrate
Cycle Time 24 hours12 hours (continuous)

Adapted from, these metrics highlight opportunities for process intensification.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(6-Methoxynaphthalen-2-yl)phenylamine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling reactions between methoxynaphthalene derivatives and phenylamine precursors. A general procedure (adapted from naphthol-based syntheses) uses nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling. For example:

  • Step 1: Activate the methoxynaphthalene moiety using propargyl bromide in DMF with K₂CO₃ as a base to form intermediates like (prop-2-yn-1-yloxy)naphthalene .
  • Step 2: Optimize coupling efficiency by varying solvents (e.g., THF vs. DMF), catalysts (e.g., Pd(PPh₃)₄), and temperatures (60–100°C). Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) .
  • Critical parameters: Purity of starting materials, inert atmosphere for palladium-catalyzed reactions, and post-reaction quenching with ice to prevent byproduct formation.

Advanced: How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Answer:
Contradictions often arise from disordered moieties or twinning. Use SHELXL (v2015+) for refinement:

  • Apply TWIN and BASF commands to model twinning .
  • For disorder, split atoms into multiple positions with occupancy refinement. Validate using OLEX2 ’s real-space validation tools to ensure electron density maps align with atomic positions .
  • Compare with structurally similar compounds (e.g., 2-(naphthalen-1-yl)ethyl esters) to identify common packing motifs or torsional angles .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Identify methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in side chains.
  • HPLC-MS: Monitor purity and detect trace impurities (e.g., des-methyl byproducts) using C18 columns and ESI+ mode .
  • XRD: For crystalline samples, collect data at 100 K to minimize thermal motion artifacts. Refinement with SHELXL ensures precise bond-length accuracy (±0.01 Å) .

Advanced: How can researchers mechanistically study oxidation pathways of this compound?

Answer:

  • Kinetic studies: Use UV-Vis spectroscopy to track quinone formation under controlled O₂ exposure. Compare rates with tert-butylperoxide as an oxidizing agent .
  • DFT calculations: Model transition states for methoxy group cleavage using Gaussian09 at the B3LYP/6-31G* level. Validate with experimental activation energies.
  • LC-HRMS: Identify intermediates (e.g., epoxides or radical species) during oxidation. Use deuterated solvents to confirm hydrogen abstraction pathways .

Basic: What are common impurities in this compound synthesis, and how are they quantified?

Answer:

  • Major impurities:
    • Des-methyl analogs: Formed via demethylation during acidic workup. Detect using HPLC (Retention Time ~12 min) .
    • Dimerization products: E.g., 6,6'-dimethoxy-2,2'-binaphthalenyl. Quantify via LC-MS (m/z 330.3) .
  • Quantitation: Use external calibration curves with reference standards (e.g., USP-grade naproxen derivatives) .

Advanced: How can researchers address low crystallinity in this compound derivatives for XRD studies?

Answer:

  • Crystallization optimization: Screen solvents (e.g., ethyl acetate/hexane vs. DCM/pentane) and use slow evaporation at 4°C.
  • Data collection: For weakly diffracting crystals, use synchrotron radiation (λ = 0.7 Å) to enhance resolution. Process with SAINT and SADABS for absorption corrections .
  • Twinned data: Apply HKLF5 format in SHELXL to handle overlapping reflections and refine twin laws .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
  • Storage: Keep in amber vials under argon at –20°C to prevent oxidation .

Advanced: How can computational modeling predict the biological activity of this compound analogs?

Answer:

  • Docking studies: Use AutoDock Vina to simulate binding to cyclooxygenase (COX-2) active sites. Compare with naproxen’s binding mode (PDB: 4PH9) .
  • QSAR models: Train on IC₅₀ data from analogs (e.g., methoxy-substituted NSAIDs) to correlate logP and Hammett constants with activity .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions.

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